N-(4-morpholinobut-2-yn-1-yl)-2-(m-tolyloxy)acetamide
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Description
N-(4-morpholinobut-2-yn-1-yl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C17H22N2O3 and its molecular weight is 302.374. The purity is usually 95%.
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Scientific Research Applications
DNA and Protein Binding
One study focused on the synthesis of new paracetamol derivatives, including morpholine and piperidine variants, and their DNA and protein (BSA) binding abilities. These compounds showed potential intercalation with DNA and strong binding with proteins, suggesting their utility in biochemical research and potential therapeutic applications (Raj, 2020).
Pharmacological Developments
Another area of interest is the development of novel pharmacological agents. For example, a compound identified as SUVN-G3031, which includes a morpholine moiety, was found to be a potent, selective, and orally active histamine H3 receptor inverse agonist. This compound has shown promise in wake-promoting activity without affecting locomotor activity, indicating potential for treating sleep disorders (Nirogi et al., 2019).
Antimicrobial and Antifungal Agents
Research into morpholine derivatives has also uncovered their potential as antimicrobial and antifungal agents. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives demonstrated fungicidal activity against Candida and Aspergillus species. These findings are crucial for developing new antifungal therapies, particularly in light of increasing resistance to existing drugs (Bardiot et al., 2015).
Corrosion Inhibition
Morpholine derivatives have also been studied for their effectiveness as corrosion inhibitors, an important application in industrial chemistry. Compounds such as N-[morpholin-4-yl(phenyl)methyl]acetamide have shown significant inhibition efficiency on mild steel in acidic conditions, highlighting their potential in protecting industrial equipment and infrastructure (Nasser & Sathiq, 2016).
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-(4-morpholin-4-ylbut-2-ynyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-15-5-4-6-16(13-15)22-14-17(20)18-7-2-3-8-19-9-11-21-12-10-19/h4-6,13H,7-12,14H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHUTFSPMQQDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC#CCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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